3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one
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Overview
Description
3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one is a chemical compound that belongs to the oxazinone family This compound is characterized by the presence of two chlorine atoms and an ethoxyethyl group attached to the oxazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with ethoxyethylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2H-1,4-oxazin-2-one: Lacks the ethoxyethyl group, leading to different chemical properties and applications.
6-(2-Ethoxyethyl)-2H-1,4-oxazin-2-one:
Uniqueness
3,5-Dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one is unique due to the presence of both chlorine atoms and the ethoxyethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
131882-07-0 |
---|---|
Molecular Formula |
C8H9Cl2NO3 |
Molecular Weight |
238.06 g/mol |
IUPAC Name |
3,5-dichloro-6-(2-ethoxyethyl)-1,4-oxazin-2-one |
InChI |
InChI=1S/C8H9Cl2NO3/c1-2-13-4-3-5-6(9)11-7(10)8(12)14-5/h2-4H2,1H3 |
InChI Key |
LYRDGHZUYMBSPI-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(C(=O)O1)Cl)Cl |
Canonical SMILES |
CCOCCC1=C(N=C(C(=O)O1)Cl)Cl |
Synonyms |
2H-1,4-Oxazin-2-one, 3,5-dichloro-6-(2-ethoxyethyl)- |
Origin of Product |
United States |
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